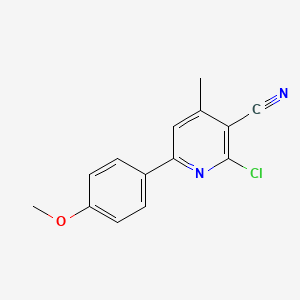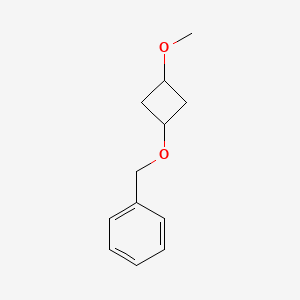
cis-1-(Benzyloxy)-3-methoxycyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-(Benzyloxy)-3-methoxycyclobutane: is an organic compound characterized by a cyclobutane ring substituted with a benzyloxy group at the first carbon and a methoxy group at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Benzyloxy)-3-methoxycyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyloxy-substituted cyclobutane precursor with methanol in the presence of a strong acid catalyst. The reaction conditions often require careful temperature control to ensure the desired cis configuration is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and purification techniques, such as distillation and chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-1-(Benzyloxy)-3-methoxycyclobutane can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced cyclobutane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups are replaced by other functional groups using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced cyclobutane derivatives.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: cis-1-(Benzyloxy)-3-methoxycyclobutane is used as a building block in organic synthesis, particularly in the development of complex molecular architectures. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the design of new therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile starting material for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of cis-1-(Benzyloxy)-3-methoxycyclobutane involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound can act as a substrate or inhibitor, binding to the active site of enzymes and modulating their activity. The benzyloxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- cis-1-(Benzyloxy)-2-methoxycyclobutane
- trans-1-(Benzyloxy)-3-methoxycyclobutane
- cis-1-(Benzyloxy)-3-ethoxycyclobutane
Comparison: cis-1-(Benzyloxy)-3-methoxycyclobutane is unique due to its specific substitution pattern and cis configuration Compared to its trans isomer, the cis configuration results in different stereochemical properties, affecting its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
(3-methoxycyclobutyl)oxymethylbenzene |
InChI |
InChI=1S/C12H16O2/c1-13-11-7-12(8-11)14-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Clave InChI |
DRAFPQXZQPSXRI-UHFFFAOYSA-N |
SMILES canónico |
COC1CC(C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B11763114.png)
![4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B11763115.png)
![Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B11763124.png)
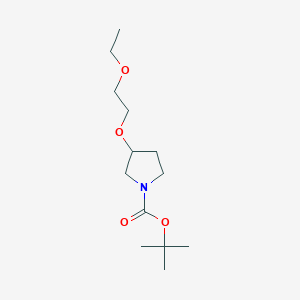
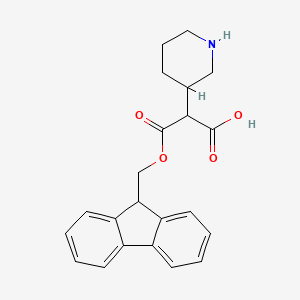
![2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid](/img/structure/B11763135.png)
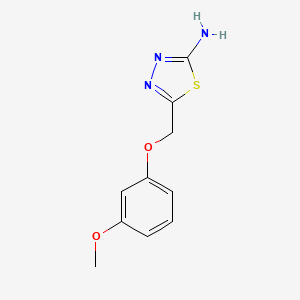
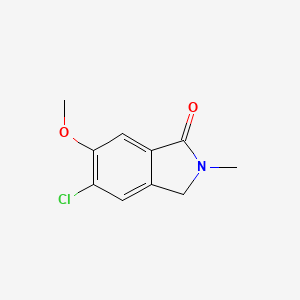
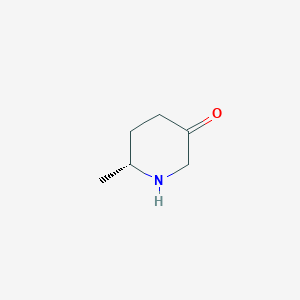
![tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B11763161.png)
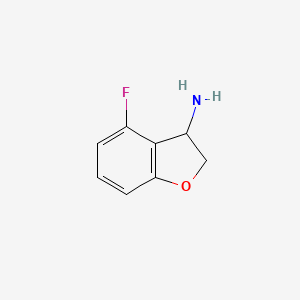
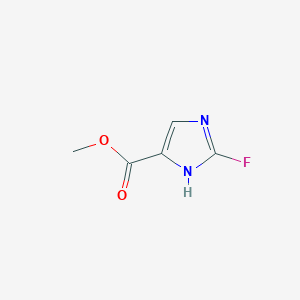
![3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11763178.png)
